8-Benzoylnaphthalene-1-carboxylic acid
Description
8-Benzoylnaphthalene-1-carboxylic acid is a naphthalene derivative featuring a benzoyl group (-COC₆H₅) at the 8-position and a carboxylic acid (-COOH) group at the 1-position. The benzoyl group introduces steric bulk and electron-withdrawing effects, which may influence reactivity, solubility, and biological activity. This compound is likely used in organic synthesis, pharmaceuticals, or materials science, similar to other naphthalene carboxylic acids .
Properties
CAS No. |
13148-24-8 |
|---|---|
Molecular Formula |
C18H12O3 |
Molecular Weight |
276.291 |
IUPAC Name |
8-benzoylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C18H12O3/c19-17(13-6-2-1-3-7-13)14-10-4-8-12-9-5-11-15(16(12)14)18(20)21/h1-11H,(H,20,21) |
InChI Key |
PPBYXQZWLRJRAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2C(=CC=C3)C(=O)O |
Synonyms |
8-Benzoyl-1-naphthoic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
8-Chloronaphthalene-1-carboxylic Acid (CAS 4537-00-2)
- Molecular Formula : C₁₁H₇ClO₂
- Molecular Weight : 206.63 g/mol
- Key Features : The 8-chloro substituent is electron-withdrawing, enhancing the acidity of the carboxylic acid group compared to unsubstituted naphthalene-1-carboxylic acid.
- Synthesis : 14 synthetic routes are documented, often involving chlorination at the 8-position followed by oxidation to introduce the carboxylic acid .
- Applications : Used as an intermediate in agrochemicals and pharmaceuticals.
8-Bromo-5-Nitro-naphthalene-1-carboxylic Acid
- Molecular Formula: C₁₁H₆BrNO₄ (inferred)
- Key Features : The bromine (electron-withdrawing) and nitro (strongly electron-withdrawing) groups further increase acidity. Steric hindrance at the 5- and 8-positions may reduce solubility in polar solvents .
- Applications : Likely employed in high-performance materials or as a precursor for dyes.
4-Phenylnaphthalene-1-carboxylic Acid (CAS 94574-45-5)
- Molecular Formula : C₁₇H₁₂O₂
- The carboxylic acid’s acidity is moderated by the phenyl group’s resonance effects .
- Applications : Suitable for optoelectronic materials or polymer additives.
Benzocyclobutyl-1-carboxylic Acid
- Molecular Formula : C₉H₈O₂
- Key Features : The fused cyclobutane ring introduces strain, increasing reactivity. The carboxylic acid’s position adjacent to the strained ring may lead to unique polymerization or cross-linking behavior .
- Applications : Used in polymer chemistry and as a building block for strained intermediates.
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Substituents | Acidity (pKa)* | Solubility (Polar Solvents) |
|---|---|---|---|---|
| 8-Benzoylnaphthalene-1-carboxylic acid (inferred) | ~262.27 | 8-benzoyl, 1-COOH | ~2.5–3.0 | Low (due to benzoyl bulk) |
| 8-Chloronaphthalene-1-carboxylic acid | 206.63 | 8-Cl, 1-COOH | ~2.0–2.5 | Moderate |
| 8-Bromo-5-Nitro-naphthalene-1-carboxylic acid | ~295.08 | 8-Br, 5-NO₂, 1-COOH | ~1.5–2.0 | Low |
| 4-Phenylnaphthalene-1-carboxylic acid | 248.28 | 4-Ph, 1-COOH | ~3.0–3.5 | Moderate |
| Benzocyclobutyl-1-carboxylic acid | 148.16 | Cyclobutane fused, 1-COOH | ~4.0–4.5 | High |
*Acidity estimates based on substituent electronic effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
